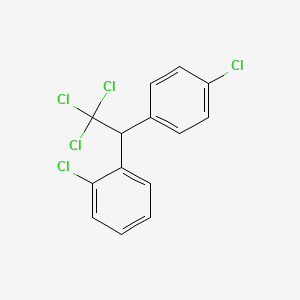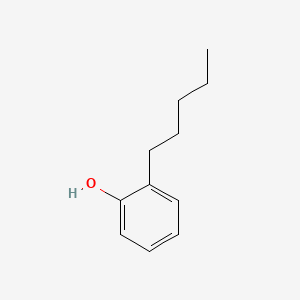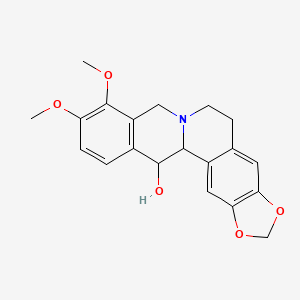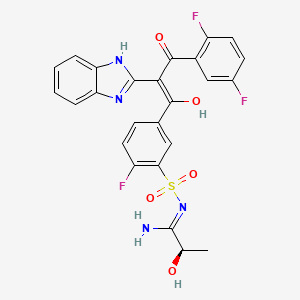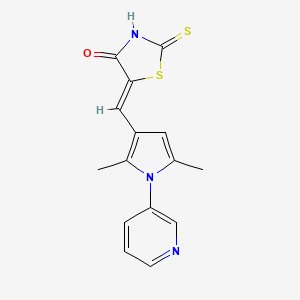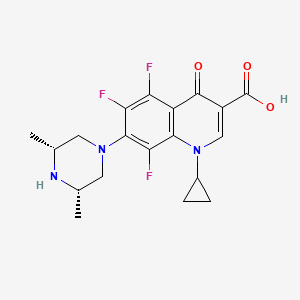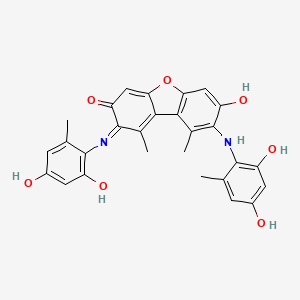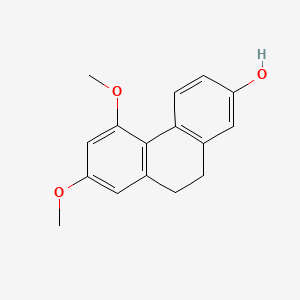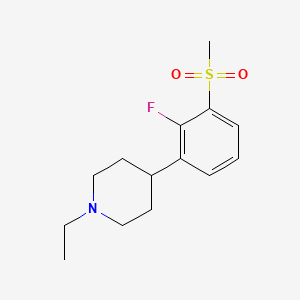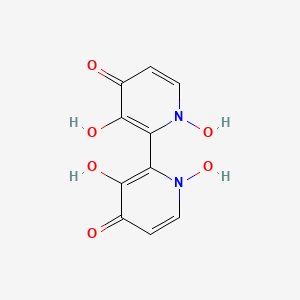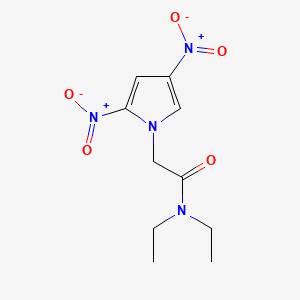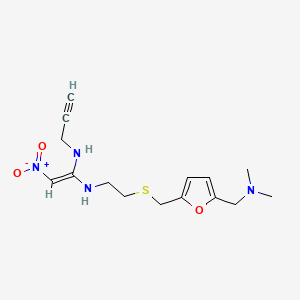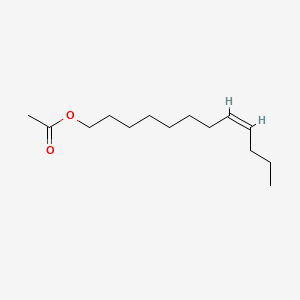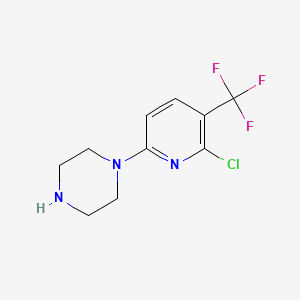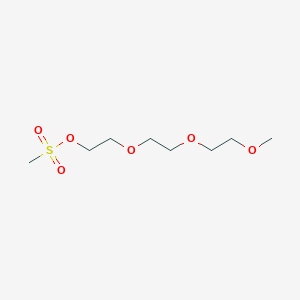
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate
概要
説明
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” consists of a methanesulfonate group attached to a tri(ethylene glycol) methyl ether chain . The molecule has a total of 6 hydrogen bond acceptors and 10 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 360.4±27.0 °C at 760 mmHg, and a flash point of 171.8±23.7 °C . It has a polar surface area of 79 Ų and a molar volume of 207.1±3.0 cm³ .科学的研究の応用
-
Polymer Design and Selection
-
Synthesis of Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene)
-
Design and Synthesis of Thermoresponsive Aliphatic Polyethers
- This compound is used in the design and synthesis of thermoresponsive aliphatic polyethers .
- The statistical copolymers composed of MeEOGE and EtEOGE revealed that the transition temperature of the polymer can be desirably customized in between those of the homopolymers by varying the monomer composition .
-
3D Printing of Hydrogels
- This compound is used in the development of water-soluble photoinitiating systems for the 3D printing of hydrogels .
- A new water-slightly-soluble chalcone derivative dye was synthesized and used as a photoinitiator with a water-soluble coinitiator, triethanolamine (TEA), which was also used as an electron donor .
- When combined together, a charge transfer complex (CTC) formed immediately which exhibited excellent initiating ability for the free radical photopolymerization of poly(ethyleneglycol)diacrylate (PEG-DA) .
- This CTC system is environmentally friendly and cost-saving which demonstrates a great potential to prepare hydrogels via photopolymerization .
-
Detection of Palladium
-
Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Methanesulfonate
-
Preparation of Water-Soluble Photoinitiators
- This compound is used in the preparation of water-soluble photoinitiators suitable for visible light irradiation .
- A new water-slightly-soluble chalcone derivative dye was synthesized and used as a photoinitiator with a water-soluble coinitiator, triethanolamine (TEA), which was also used as an electron donor .
- When combined together, a charge transfer complex (CTC) formed immediately which exhibited excellent initiating ability for the free radical photopolymerization of poly(ethyleneglycol)diacrylate (PEG-DA) .
- This CTC system is environmentally friendly and cost-saving which demonstrates a great potential to prepare hydrogels via photopolymerization .
Safety And Hazards
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

